sEH Inhibitory Potency: 8,700-Fold Weaker than AUDA Defines a Distinct Pharmacological Niche
The target compound inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 27.8 µM (27,800 nM) using the PHOME fluorescent substrate [1]. In contrast, the prototypical urea-based inhibitor AUDA achieves an IC50 of 3.2 nM under comparable assay conditions (PHOME substrate, recombinant human sEH) [2]. The approximately 8,700-fold weaker potency positions CAS 6629-21-6 not as a high-affinity sEH ligand, but as a potential tool for probing concentration-dependent, partial target engagement where complete enzyme inactivation is undesirable.
| Evidence Dimension | Human recombinant sEH inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 27,800 nM (277.8 µM) |
| Comparator Or Baseline | AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid): IC50 = 3.2 nM |
| Quantified Difference | Target compound is approximately 8,700-fold less potent than AUDA |
| Conditions | Fluorescence-based sEH assay using PHOME substrate; recombinant human protein |
Why This Matters
Users evaluating sEH ligand libraries can confidently avoid this compound when seeking high-potency inhibitors, while recognizing its utility for studies that require tunable, low-occupancy target engagement.
- [1] BindingDB. BDBM50120492 (CHEMBL3617994). IC50 2.78E+4 nM for human sEH. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50120492 (accessed 2024-10-08). View Source
- [2] Morisseau, C., et al. Table 4. IC50 values for urea-based inhibitors with PHOME substrate. PMC, 2010. https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS193790/table/T4/ View Source
